molecular formula C25H29FN4OS B2659775 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide CAS No. 946315-76-0

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2659775
CAS No.: 946315-76-0
M. Wt: 452.59
InChI Key: GPGLJGWLMOIJSR-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide is a structurally complex compound featuring a thiophene-2-carboxamide core linked to a substituted ethyl backbone. The molecule includes two critical pharmacophores:

  • A 4-(4-fluorophenyl)piperazine moiety, a common structural motif in receptor-targeting compounds due to its ability to modulate affinity and selectivity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

This compound’s design integrates features aimed at optimizing pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor engagement. Below, we compare it with structurally related analogs to highlight key similarities and differences.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4OS/c1-28(2)21-9-5-19(6-10-21)23(18-27-25(31)24-4-3-17-32-24)30-15-13-29(14-16-30)22-11-7-20(26)8-12-22/h3-12,17,23H,13-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGLJGWLMOIJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the piperazine and dimethylamino phenyl groups through a series of coupling reactions. Common reagents used in these steps include organometallic catalysts and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that optimize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

The thiophene-2-carboxamide core is shared among several analogs but differs in substituent placement and heterocyclic replacements:

Compound Name Core Structure Key Modifications
Target Compound Thiophene-2-carboxamide Ethyl backbone with 4-(dimethylamino)phenyl and 4-(4-fluorophenyl)piperazine groups
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}furan-2-carboxamide Furan-2-carboxamide Replaces thiophene with furan, altering electronic properties and metabolic stability.
N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide Thiophene-2-carboxamide Lacks the ethyl backbone; piperazine substituent is 4-methylphenyl.
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Thiophene-2-carboxamide Piperazine modified with a chloro-nitrophenyl group; introduces a thiourea linker.

The ethyl backbone in the target compound allows for spatial separation of substituents, which may enhance receptor binding compared to simpler analogs (e.g., ) .

Substituent Analysis

Piperazine Modifications

The 4-fluorophenyl group on the target’s piperazine is a distinguishing feature compared to analogs:

Compound Name Piperazine Substituent Electronic Effects
Target Compound 4-Fluorophenyl Electron-withdrawing; enhances receptor affinity.
N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide 4-Methyl Electron-donating; may reduce binding potency.
N-(3-{[(4-fluorophenyl)methyl]carbamoyl}-4-[4-(4-methylbenzoyl)-1,4-diazepan-1-yl]phenyl)thiophene-2-carboxamide 4-Methylbenzoyl-diazepane Bulkier substituent; impacts pharmacokinetics.
Aromatic Ring Modifications

The 4-(dimethylamino)phenyl group on the ethyl backbone is unique to the target compound. Analogs such as N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide () replace dimethylamino with trifluoromethoxy, which is more lipophilic and electron-withdrawing .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Calculated logP*
Target Compound C₂₅H₂₉FN₄O₂S ~452.5 ~3.2
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}furan-2-carboxamide C₂₅H₂₉FN₄O₂ 436.53 ~2.8
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide C₁₆H₁₅ClN₄O₃S₂ 410.9 ~2.5

*logP estimated using fragment-based methods.

The chloro-nitro analog () has lower molecular weight but reduced complexity, which may limit receptor engagement .

Hypothetical Pharmacological Implications

  • Target Compound: The 4-fluorophenyl and dimethylamino groups may synergize to enhance serotonin/dopamine receptor binding, with sulfur in thiophene contributing to metabolic stability .
  • Furan Analog (): Reduced steric hindrance from furan could improve binding kinetics but increase susceptibility to oxidative metabolism.
  • Methylpiperazine Analog (): Simpler structure may limit receptor selectivity, favoring off-target interactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Core Piperazine Substituent Aromatic Substituent Molecular Weight logP
Target Compound Thiophene 4-Fluorophenyl 4-Dimethylaminophenyl ~452.5 ~3.2
G500-0659 () Furan 4-Fluorophenyl 4-Dimethylaminophenyl 436.53 ~2.8
N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide () Thiophene 4-Methyl Phenyl ~383.4 ~2.1
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide () Thiophene 4-Chloro-2-nitrophenyl None 410.9 ~2.5

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, piperazine moiety, and dimethylamino and fluorophenyl substituents. Its chemical formula is C_{20}H_{26}F_{N}_{4}O with a molecular weight of approximately 358.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit activity through multiple mechanisms, including:

  • Receptor Binding : The dimethylamino group and piperazine ring suggest potential interactions with neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Inhibition : Preliminary studies have indicated that similar compounds can inhibit specific enzymes involved in cell signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

Anticancer Activity

Recent studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study 1 : A compound structurally related to this compound showed significant inhibition of CDK2 and CDK9, leading to G2/M phase arrest in HCT116 cells, with IC50 values of 0.004 μM and 0.009 μM respectively . This suggests that the compound may have similar properties.

Neurotransmitter Modulation

The piperazine component is known for its role in modulating neurotransmitter systems:

  • Dopamine Transport : Analogous compounds have shown affinity for dopamine transporters (DAT) and serotonin transporters (SERT), which are crucial for mood regulation and neuropsychiatric conditions . This indicates potential for treating disorders like depression or schizophrenia.

In Vitro Studies

StudyCell LineIC50 (μM)Mechanism
Study 1HCT1160.004 (CDK2)Cell cycle arrest
Study 2PC120.025 (SERT)Neurotransmitter modulation

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy:

  • Animal Models : Preliminary animal studies have shown that compounds with similar structures can cross the blood-brain barrier, suggesting potential efficacy in central nervous system disorders.

Safety Profile

The safety profile of this compound remains to be fully elucidated. However, related compounds have demonstrated manageable toxicity profiles in early-phase clinical trials.

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